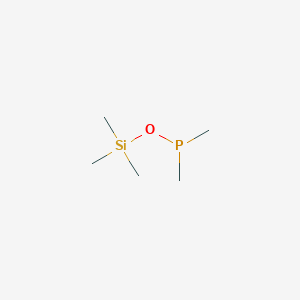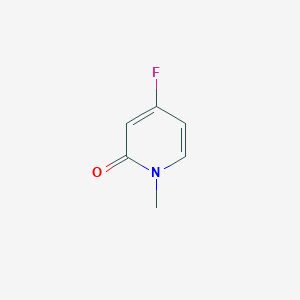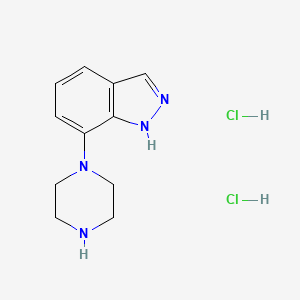
Trimethylsilyl dimethylphosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl dimethylphosphinite is an organophosphorus compound characterized by the presence of a trimethylsilyl group and a dimethylphosphinite group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl dimethylphosphinite can be synthesized through a convenient procedure involving the reaction of dimethylphosphinoyl chloride with trimethylsilyl alcohol under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl dimethylphosphinite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form dimethylphosphinic acid and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, and nucleophiles such as amines and alcohols. Reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound include phosphine oxides, substituted phosphinites, and phosphinic acids .
Applications De Recherche Scientifique
Trimethylsilyl dimethylphosphinite has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trimethylsilyl dimethylphosphinite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl diphenylphosphinite
- Trimethylsilyl methylphosphinite
- Trimethylsilyl ethylphosphinite
Uniqueness
Trimethylsilyl dimethylphosphinite is unique due to its specific combination of the trimethylsilyl and dimethylphosphinite groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects that make it particularly useful in certain synthetic applications .
Propriétés
| 66436-13-3 | |
Formule moléculaire |
C5H15OPSi |
Poids moléculaire |
150.23 g/mol |
Nom IUPAC |
dimethyl(trimethylsilyloxy)phosphane |
InChI |
InChI=1S/C5H15OPSi/c1-7(2)6-8(3,4)5/h1-5H3 |
Clé InChI |
AIRFYJGWDIFZAN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OP(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)

